(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide
CAS No.: 1802163-17-2
Cat. No.: VC4506749
Molecular Formula: C12H10N4O
Molecular Weight: 226.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1802163-17-2 |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.239 |
| IUPAC Name | 2-cyano-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C12H10N4O/c13-6-5-12(17)16-15-8-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5H2,(H,16,17)/b15-8+ |
| Standard InChI Key | NDKPKOACXIITRW-OVCLIPMQSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(E)-N'-((1H-Indol-3-yl)methylene)-2-cyanoacetohydrazide belongs to the hydrazone family, characterized by the –CH=N–NH–C(O)– functional group. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is linked via a methylene bridge to the cyanoacetohydrazide group. This configuration confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1802163-17-2 |
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 226.239 g/mol |
| IUPAC Name | 2-cyano-N-[(E)-1H-indol-3-ylmethylidene]acetohydrazide |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, methanol) |
The planar indole system facilitates π-π stacking interactions, while the cyano group (-C≡N) enhances electrophilicity, making the compound reactive toward nucleophiles .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The compound is synthesized via a condensation reaction between indole-3-carbaldehyde and cyanoacetohydrazide. Typical protocols involve refluxing equimolar amounts of the reactants in ethanol or methanol under acidic or neutral conditions .
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Dissolve indole-3-carbaldehyde (1.45 g, 0.01 mol) and cyanoacetohydrazide (1.01 g, 0.01 mol) in 50 mL ethanol.
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Add catalytic acetic acid (0.5 mL) and reflux at 80°C for 4–6 hours.
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Cool the reaction mixture to room temperature; collect the precipitated product via filtration.
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Purify by recrystallization from ethanol (yield: 75–85%).
Table 2: Synthesis Parameters and Yields
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 6 | 82 |
| Methanol | None | 70 | 5 | 78 |
Industrial Production Considerations
Scaling this synthesis requires optimizing solvent recovery systems and minimizing waste. Continuous flow reactors could enhance efficiency by improving heat transfer and reducing reaction times.
Structural Elucidation and Spectroscopic Data
Spectroscopic Characterization
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IR Spectroscopy: Key absorption bands include:
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¹H NMR (DMSO-d₆, 400 MHz):
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¹³C NMR: Peaks at δ 162.1 (C=O), δ 158.3 (C=N), δ 117.2 (C≡N) .
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, analogous hydrazones exhibit monoclinic crystal systems with intermolecular hydrogen bonding stabilizing the structure .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL). The mechanism likely involves inhibition of bacterial DNA gyrase and cell wall synthesis .
Anticancer Activity
Indole derivatives exhibit apoptosis-inducing effects in leukemia cells by disrupting mitochondrial membrane potential and activating caspase-3 . While this compound’s anticancer efficacy remains untested, its indole core positions it as a candidate for further oncology research .
Applications in Drug Discovery and Material Science
Precursor for Heterocyclic Synthesis
The compound serves as a scaffold for synthesizing thiazoles, pyrazoles, and triazoles via cyclocondensation with thiourea or hydrazines . For example, reaction with thiosemicarbazide yields thiazole derivatives with enhanced antimicrobial activity .
Coordination Chemistry
The hydrazide nitrogen and cyano group act as ligands for transition metals. Copper(II) complexes of related hydrazones show superoxide dismutase (SOD)-mimetic activity, suggesting potential antioxidant applications.
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